Molecular Weight Differentiation from Unsubstituted and Mono-Methyl Analogs
The target compound (MW 338.4 g/mol) is differentiated from the unsubstituted parent N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide (MW 310.35 g/mol) and the 8-methyl-only analog (MW 324.37 g/mol) by incremental increases of approximately 28 and 14 Da, respectively. These differences correspond to the addition of two methyl groups at positions 8 and 10. The pivalamide group is conserved across all three compounds. [1]
| Evidence Dimension | Molecular weight difference driven by substitution pattern |
|---|---|
| Target Compound Data | MW 338.4 g/mol (8,10-dimethyl substitution) |
| Comparator Or Baseline | MW 310.35 g/mol (unsubstituted parent) and 324.37 g/mol (8-methyl analog) |
| Quantified Difference | +28 Da vs. unsubstituted; +14 Da vs. 8-methyl analog |
| Conditions | Calculated values from PubChem |
Why This Matters
Molecular weight differences can influence passive membrane permeability and tissue distribution, but no comparative permeability or PK data exist for these specific analogs to confirm a functional advantage.
- [1] PubChem. Compound Summary for CID 20933431. National Center for Biotechnology Information. Accessed April 2026. View Source
